molecular formula C14H9ClO2 B1311666 2-Benzoylbenzoyl chloride CAS No. 22103-85-1

2-Benzoylbenzoyl chloride

Cat. No.: B1311666
CAS No.: 22103-85-1
M. Wt: 244.67 g/mol
InChI Key: GJJVTLOHDLKVFS-UHFFFAOYSA-N
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Description

2-Benzoylbenzoyl chloride is an organic compound with the molecular formula C14H9ClO2. It is a cross-linking agent commonly used in the production of polymeric matrices. This compound is known for its ability to inhibit muscle cell proliferation by increasing the expression of receptor molecules, leading to a decrease in fatty acids and an increase in muscle protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoylbenzoyl chloride can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with benzoyl peroxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of benzoyl compounds, followed by purification steps to isolate the desired product. The use of advanced purification techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2-Benzoylbenzoyl chloride exerts its effects involves the interaction with receptor molecules on muscle cells. This interaction leads to an increase in the expression of these receptors, resulting in decreased fatty acid levels and increased muscle protein synthesis. The compound forms covalent bonds with the surface of materials, creating a stable, inert film that prevents corrosion or wear .

Comparison with Similar Compounds

Uniqueness: 2-Benzoylbenzoyl chloride is unique due to its dual functionality as a cross-linking agent and its ability to inhibit muscle cell proliferation. This combination of properties makes it valuable in both scientific research and industrial applications .

Properties

IUPAC Name

2-benzoylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJVTLOHDLKVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451358
Record name 2-benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22103-85-1
Record name 2-benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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